![molecular formula C21H26N6O2 B2863632 3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione CAS No. 887030-08-2](/img/structure/B2863632.png)
3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step protocol. For example, the novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .Molecular Structure Analysis
The structure of similar compounds is often assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve reactions with amines carried out in ethanol at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using techniques such as HRMS, IR, 1H and 13C NMR .科学的研究の応用
Piperazine Derivatives Synthesis
Piperazine derivatives, such as those formed by Dieckmann cyclization, demonstrate the versatility of piperazine as a building block for complex molecules. The synthesis methods involve standard acylation and oxidation processes starting from β-(alkylamino)alcohols or related compounds, showcasing how modifications to piperazine structures can lead to diverse chemical entities with potential for further development and study in various scientific domains (Larrivée Aboussafy & Clive, 2012).
Luminescent Properties and Photo-induced Electron Transfer
Research on naphthalimide derivatives with piperazine substituents, such as 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione, highlights the potential for creating compounds with specific luminescent properties. These properties are influenced by the chemical structure, demonstrating the potential for developing novel materials for use in sensors, imaging, and other applications requiring luminescence (Gan et al., 2003).
Novel Synthesis Methods
The development of novel synthetic routes, such as the synthesis of 2,6-bridged piperazine-3-ones via N-acyliminium ion chemistry, exemplifies the ongoing research into efficient methods for creating complex molecules. Such research not only expands the chemical toolkit available to scientists but also opens up new avenues for the development of compounds with potential therapeutic or material applications (Veerman et al., 2003).
Potential Biological Activities
The synthesis and evaluation of piperazine derivatives for biological activities, such as antiproliferative and differentiation effects against leukemia cell lines, indicate the therapeutic potential of piperazine-based compounds. This area of research is particularly promising for the development of new drugs and therapeutic agents, demonstrating how chemical synthesis is closely tied to advances in medical science (Saab et al., 2013).
作用機序
While the mechanism of action for the specific compound you mentioned is not available, similar compounds often exhibit biological activity against various disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
将来の方向性
特性
IUPAC Name |
3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-4-9-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-12-10-25(11-13-26)14-16-7-5-15(2)6-8-16/h4-8H,1,9-14H2,2-3H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRLVOHJRNDZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=C(N3CC=C)C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

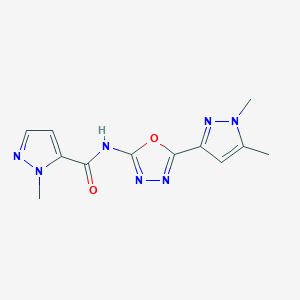
![5-[1-(4-Isopropylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2863550.png)
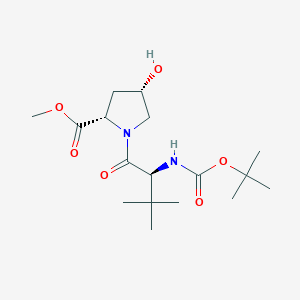
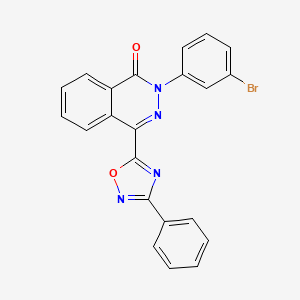
![8-amino-6-hydroxy-3-methyl-7-[(2E)-3-phenylprop-2-en-1-yl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2863553.png)
![Ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate](/img/structure/B2863554.png)
![2-Methyl-3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one](/img/structure/B2863555.png)
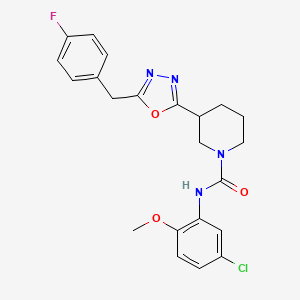
![1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2863559.png)


![5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2863565.png)
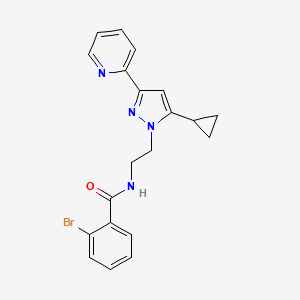
![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2863572.png)